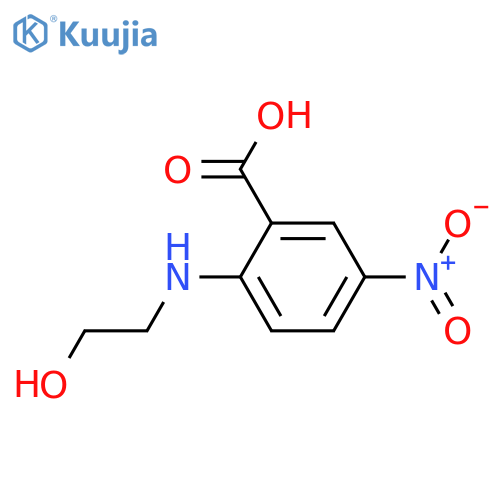

Cas no 104144-90-3 (2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid)

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid

- 104144-90-3

- HMS2564M11

- AKOS008963639

- SCHEMBL10847428

- 2-(2-hydroxyethylamino)-5-nitrobenzoic acid

- MLS000374598

- SMR000244213

- CS-0345145

- SR-01000043041

- EN300-05838

- CHEMBL1387795

- SR-01000043041-1

- Z55983395

- 2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid

- 2-((2-Hydroxyethyl)amino)-5-nitrobenzoic acid

- 2-[(2-hydroxyethyl)amino]-5-nitrobenzoicacid

-

- インチ: InChI=1S/C9H10N2O5/c12-4-3-10-8-2-1-6(11(15)16)5-7(8)9(13)14/h1-2,5,10,12H,3-4H2,(H,13,14)

- InChIKey: ZCXBRELULXFLOW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 226.05897142Da

- どういたいしつりょう: 226.05897142Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 115Ų

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P019INW-250mg |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 250mg |

$171.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-2.5g |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 2.5g |

$684.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-50mg |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 50mg |

$111.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-5g |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 5g |

$981.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-100mg |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 100mg |

$140.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-500mg |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 500mg |

$270.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-1g |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 1g |

$368.00 | 2023-12-26 | |

| 1PlusChem | 1P019INW-10g |

2-[(2-hydroxyethyl)amino]-5-nitrobenzoic acid |

104144-90-3 | 95% | 10g |

$1423.00 | 2023-12-26 |

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acidに関する追加情報

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic Acid (CAS No. 104144-90-3)

2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid is a compound with the CAS registry number 104144-90-3, representing a unique chemical structure that has garnered attention in various scientific and industrial applications. This compound is characterized by its benzoic acid backbone, with substituents at the 2 and 5 positions. The 5-nitro group introduces electron-withdrawing effects, while the 2-(2-hydroxy-ethylamino) group imparts hydrophilic properties, making this compound versatile for diverse chemical reactions and biological interactions.

The synthesis of 2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid typically involves multi-step organic synthesis, often starting from nitrobenzoic acid derivatives. The introduction of the hydroxylamine group at the 2-position is a critical step, requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses, reducing environmental impact while maintaining product quality.

Research into the chemical properties of CAS No. 104144-90-3 has revealed its potential in various fields. In pharmaceutical chemistry, this compound serves as a valuable intermediate in drug development, particularly in the design of bioactive molecules targeting specific receptors or enzymes. Its ability to form hydrogen bonds due to the hydroxyl and amino groups enhances its solubility and bioavailability, making it a promising candidate for drug delivery systems.

In materials science, 2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid has been explored as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitro group provides strong coordination abilities with metal ions, while the hydroxylamine group enhances flexibility in network formation. Recent studies have demonstrated its use in creating porous materials with applications in gas storage and catalysis.

The biological activity of CAS No. 104144-90-3 has also been a focal point of research. In vitro assays have shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, suggesting potential applications in nutraceuticals and cosmeceuticals. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in chronic diseases such as inflammation and oxidative stress-related disorders.

From an environmental perspective, understanding the degradation pathways of 2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid is crucial for assessing its ecological impact. Recent studies using advanced spectroscopic techniques have identified key intermediates in its biodegradation process, highlighting its potential for safe disposal under controlled conditions.

In conclusion, CAS No. 104144-90-3, or 2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid, stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique chemical structure and versatile functional groups make it a valuable tool for researchers and industries alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing scientific innovation.

104144-90-3 (2-(2-Hydroxy-ethylamino)-5-nitro-benzoic acid) 関連製品

- 1503406-39-0(5-Bromo-3-chlorothiophene-2-carbaldehyde)

- 2228630-18-8(tert-butyl N-(5-hydroxy-2,5-dimethylhexan-3-yl)carbamate)

- 2171752-91-1(3-(1-Aminocyclobutyl)oxan-3-ol)

- 681225-64-9(N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)

- 2098089-45-1(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide)

- 1806973-59-0(4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine)

- 448907-60-6(ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate)

- 99341-19-2(4ME 16:0 Diether DG)

- 1207016-25-8(3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one)

- 450412-22-3(3-Bromo-2-iodoanisole)